1-Propylpiperazin-2-one
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Overview
Description
1-Propylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, a well-known nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-alkylated or N-acylated derivatives, which can have different pharmacological properties.
Scientific Research Applications
1-Propylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Propylpiperazin-2-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Piperazine: A parent compound with a similar structure but without the propyl group.
1-Methylpiperazin-2-one: A similar compound with a methyl group instead of a propyl group.
4-Propylpiperazin-2-one: Another derivative with the propyl group at a different position.
Uniqueness: 1-Propylpiperazin-2-one is unique due to its specific substitution pattern, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-propylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-4-9-5-3-8-6-7(9)10/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJPZNOIDMQOSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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